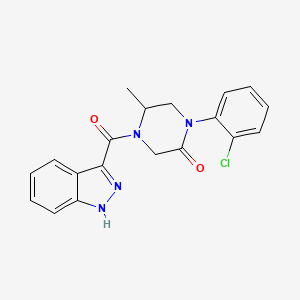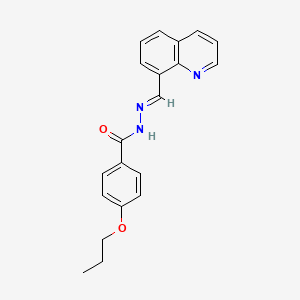
1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone, commonly known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in stem cell research and regenerative medicine. CHIR-99021 has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs), making it a valuable tool for studying developmental biology and disease modeling.
Mecanismo De Acción
CHIR-99021 acts as a potent and selective inhibitor of GSK-3, which plays a critical role in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, CHIR-99021 activates the Wnt signaling pathway, which is involved in the regulation of cell fate determination and tissue regeneration. This leads to the upregulation of genes involved in pluripotency and self-renewal, resulting in the enhancement of stem cell function.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a variety of biochemical and physiological effects, including the promotion of cell proliferation, the enhancement of pluripotency and self-renewal, and the inhibition of apoptosis. It has also been shown to increase the expression of genes involved in the Wnt signaling pathway, such as β-catenin and cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CHIR-99021 is its ability to enhance the self-renewal and pluripotency of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone, making it a valuable tool for studying developmental biology and disease modeling. However, it is important to note that CHIR-99021 is not suitable for all types of stem cells and may have different effects depending on the cell type and culture conditions. Additionally, the use of CHIR-99021 may also have unintended effects on downstream signaling pathways and gene expression, which should be carefully monitored.
Direcciones Futuras
There are many potential future directions for the use of CHIR-99021 in stem cell research and regenerative medicine. One area of interest is the development of new protocols for the differentiation of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone and iPSCs into specific cell types, such as neurons or cardiomyocytes. Another potential application is the use of CHIR-99021 in tissue engineering and organ regeneration, where it could be used to enhance the self-renewal and differentiation of stem cells in vitro before transplantation. Additionally, the use of CHIR-99021 in combination with other small molecule inhibitors or growth factors may lead to even greater improvements in stem cell function.
Métodos De Síntesis
CHIR-99021 can be synthesized using a variety of methods, including the reaction of 2-chlorophenyl isocyanate with 3-carboxyindazole followed by reaction with 5-methylpiperazine. Another method involves the reaction of 2-chlorobenzoyl chloride with 3-carboxyindazole, followed by reaction with 5-methylpiperazine. Both methods result in the formation of CHIR-99021 with high yield and purity.
Aplicaciones Científicas De Investigación
CHIR-99021 has been extensively studied for its applications in stem cell research. It has been shown to promote the self-renewal and pluripotency of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone by inhibiting glycogen synthase kinase 3 (GSK-3) and activating the Wnt signaling pathway. This has led to the development of new protocols for the maintenance and differentiation of this compound, as well as the generation of induced pluripotent stem cells (iPSCs) from somatic cells.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-(1H-indazole-3-carbonyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-10-24(16-9-5-3-7-14(16)20)17(25)11-23(12)19(26)18-13-6-2-4-8-15(13)21-22-18/h2-9,12H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGZHZUALYJYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=NNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)
![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)
![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)


![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)
![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)
![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5511371.png)